molecular formula C18H16N4O2 B2369271 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1007931-77-2

1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2369271
CAS RN: 1007931-77-2
M. Wt: 320.352
InChI Key: AHSNKODKBLGZNY-UHFFFAOYSA-N
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Description

The compound “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a type of 1,2,3-triazole, which is a class of heterocyclic organic compounds. These compounds are not found in nature but are synthesized by chemists due to their excellent properties and green synthetic routes . They have been found to exhibit significant cytotoxicity against cancer cell lines .


Synthesis Analysis

1,2,3-triazoles are synthesized using various methods. One common method involves the use of metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts . The specific synthesis process for “this compound” is not mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. All five atoms are sp2-hybridized . The specific molecular structure of “this compound” is not provided in the available literature.


Chemical Reactions Analysis

1,2,3-triazoles are known to exhibit various biological effects, including antibacterial activity . The specific chemical reactions involving “this compound” are not mentioned in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles can vary depending on their specific structure. For example, some 1,2,3-triazoles have been found to have a melting point of 70–72 °C . The specific physical and chemical properties of “this compound” are not provided in the available literature.

Scientific Research Applications

Inhibitory Activities and Biological Effects

Compounds with structures similar to 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione have been explored for their potent inhibitory activities against specific enzymes and for their potential anti-protozoal and anti-cancer properties. For instance, derivatives of 1,2,3-triazoles were evaluated as inhibitors against caspase-3, showing competitive inhibitory mechanisms with significant potency (Yang Jiang & Trond Vidar Hansen, 2011). Additionally, novel dihydropyrrolo[3,4-d][1,2,3]triazoles exhibited anti-protozoal and cytotoxic activities, highlighting their potential in the development of new therapeutic agents (Y. Dürüst et al., 2012).

Synthesis and Chemical Properties

Research has also focused on the synthesis methods and chemical properties of related compounds. For example, the debenzylation of functionalized 1,2,3-triazoles using specific catalytic conditions has been studied to understand their reactivity and potential applications in synthetic chemistry (T. Farooq et al., 2012). Furthermore, the structural and electronic properties of ethyl 2-triazolyl-2-oxoacetate derivatives were investigated through synthesis, spectroscopic analysis, and computational methods, revealing insights into their potential electronic and nonlinear optical applications (Muhammad Naeem Ahmed et al., 2020).

Antimicrobial and Antileishmanial Activities

Several studies have synthesized and evaluated 1,2,3-triazole derivatives for their antimicrobial properties. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activities against tested bacterial and fungal strains (Rahul P. Jadhav et al., 2017). Additionally, phthalimide-1,2,3-triazole hybrid compounds were investigated for their tyrosinase inhibitory activity, with certain derivatives exhibiting significant inhibitory effects, suggesting their potential in addressing hyperpigmentation disorders (M. B. Tehrani et al., 2019).

Safety and Hazards

The safety and hazards associated with 1,2,3-triazoles can vary depending on their specific structure. Some 1,2,3-triazoles have been found to show no lethality, with an LD50 value of up to 1 g/kg . The specific safety and hazards of “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” are not provided in the available literature.

Future Directions

There is ongoing research into the potential uses of 1,2,3-triazoles, including their use as anticancer agents . The development of hybrid drugs, which combine two or more pharmacophores, is one promising area of research . The specific future directions for “1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” are not mentioned in the available literature.

properties

IUPAC Name

3-[(2-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-7-5-6-8-13(12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-9-3-2-4-10-14/h2-10,15-16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSNKODKBLGZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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